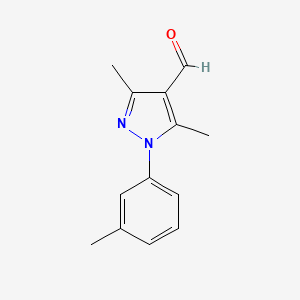

2-Chloro-4-(3-methylphenyl)-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(3-methylphenyl)-1-butene, also known as 2C-4-Methyl-1-butene, is an organic compound belonging to the class of substituted alkenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2C-4-Methyl-1-butene has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and material science.

科学的研究の応用

Bioactivation and Metabolic Pathways

Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : 1-Chloro-2-hydroxy-3-butene (CHB), a metabolite of 1,3-butadiene (a known carcinogen), is bioactivated by rat liver microsomes. This process involves converting CHB to 1-chloro-3-buten-2-one (CBO) and 1-chloro-3,4-epoxy-2-butanol (CEB) through cytochrome P450s. The study highlights the metabolism's Michaelis-Menten kinetics and identifies CBO as the dominant product, which is significant for understanding CHB's role in carcinogenicity and its potential use as a biomarker in exposure studies (Wang et al., 2018).

Chemical Reactions and Synthesis

Reactivity of Disilyne RSi≡SiR with π-Bonds : The study explores the reactions of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with butenes and phenylacetylene. It reveals stereospecific reactions leading to disilacyclobutenes and a 1,2-disilabenzene derivative, providing insights into the reactivity of silicon compounds with π-bonds (Kinjo et al., 2007).

Reaction Kinetics and Mechanisms

Kinetics of Chlorine Atom Reactions with Alkenes : This research investigates the reaction kinetics of atomic chlorine with a series of alkenes, including 1-butene, cis-2-butene, and trans-2-butene. The study establishes a structure–reactivity scheme that considers the degree of alkyl substitution at the double bond and allylic carbons, offering valuable data for understanding atmospheric chemistry in marine boundary layers (Ezell et al., 2002).

作用機序

Target of Action

It is structurally similar to 3-chloro-4-methylphenyl isocyanate , which is an organic building block containing an isocyanate group . This suggests that the compound might interact with similar biological targets.

Mode of Action

Based on its structural similarity to 3-chloro-4-methylphenyl isocyanate , it might interact with its targets in a similar manner

Biochemical Pathways

A structurally similar compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This suggests that 2-Chloro-4-(3-methylphenyl)-1-butene might affect similar pathways.

特性

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBNONHIMLZSJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641122 |

Source

|

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methylphenyl)-1-butene | |

CAS RN |

731772-17-1 |

Source

|

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)